N,N-diethyl-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N,N-DIETHYL-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a trifluoromethyl group and a methanesulfonyl group attached to an indole ring, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N,N-DIETHYL-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization with the methanesulfonyl group. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Functionalization with Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using reagents like methanesulfonyl chloride.
Final Coupling: The final step involves coupling the functionalized indole with N,N-diethylacetamide under appropriate reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N,N-DIETHYL-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The indole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-DIETHYL-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl and methanesulfonyl groups may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N,N-DIETHYL-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives, such as:
N,N-Dimethyl-3-(trifluoromethyl)benzamide: This compound also contains a trifluoromethyl group but lacks the indole core and methanesulfonyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, lacking the trifluoromethyl and methanesulfonyl groups.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral activity, containing different functional groups compared to the target compound.
The uniqueness of N,N-DIETHYL-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23F3N2O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C22H23F3N2O3S/c1-3-26(4-2)21(28)14-27-13-20(18-7-5-6-8-19(18)27)31(29,30)15-16-9-11-17(12-10-16)22(23,24)25/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
BDRMNMKUNPWFLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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